2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one
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Overview
Description
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one is an organic compound that features a fluoro group and a trimethylsilyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one
- 1-(2’-Deoxy-2’-fluoro-β-d-arabinofuranosyl)benzimidazoles
- 4-N-(2’-amino-glutarate-1’-methylester)-1-(2’-deoxy-2’-β-fluoro-4’-azido)-furanosyl-cytosine
Uniqueness
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one is unique due to the presence of both a fluoro group and a trimethylsilyl group, which impart distinct chemical properties. The fluoro group enhances the compound’s reactivity and stability, while the trimethylsilyl group increases its lipophilicity and resistance to hydrolysis .
Properties
CAS No. |
413598-85-3 |
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Molecular Formula |
C11H15FOSi |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-fluoro-1-(4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H15FOSi/c1-14(2,3)10-6-4-9(5-7-10)11(13)8-12/h4-7H,8H2,1-3H3 |
InChI Key |
CMLJAFDAITYBCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)CF |
Origin of Product |
United States |
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